molecular formula C19H23ClN6O B5727664 1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5727664
M. Wt: 386.9 g/mol
InChI Key: CPCJOBDMHIHWEP-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their versatile pharmacological activities. The introduction of substituents into the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence its biological activity and physicochemical properties. The specific compound , with its chlorobenzyl and morpholinylpropyl substituents, likely represents a targeted effort to modify the core structure's interaction with biological targets or to improve its pharmacokinetic properties.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines typically involves nucleophilic substitution reactions, starting from suitable pyrazole precursors. For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine can produce 4-substituted derivatives (Ogurtsov & Rakitin, 2021). This suggests that similar methodologies could be employed in the synthesis of the target compound, adapting the reactants to introduce the specific chlorobenzyl and morpholinylpropyl groups.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O/c20-17-5-2-1-4-15(17)13-26-19-16(12-24-26)18(22-14-23-19)21-6-3-7-25-8-10-27-11-9-25/h1-2,4-5,12,14H,3,6-11,13H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCJOBDMHIHWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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